2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide
Description
2-(3-Acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide is a synthetic indole-acetamide derivative characterized by:
- Indole core: A bicyclic aromatic system fused with a pyrrole ring.
- 3-Acetyl substitution: An acetyl group (-COCH₃) at position 3 of the indole, which may influence electronic properties and receptor interactions.
- Acetamide side chain: A -CH₂-C(=O)-NH- group linking the indole nitrogen to a 3-hydroxyphenyl moiety.
This compound shares structural motifs with bioactive indole derivatives, which are known for antioxidant, cytotoxic, and receptor-modulating activities .
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)16-10-20(17-8-3-2-7-15(16)17)11-18(23)19-13-5-4-6-14(22)9-13/h2-10,22H,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXMIGNRRQDDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amide Formation: The acetylated indole is reacted with 3-hydroxyphenylacetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions could occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution might involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The hydroxyphenylacetamide moiety might enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
Variations in the Acetamide N-Substituent
- Applications: These compounds are often screened for GPCR or kinase modulation due to improved water solubility .
Halogenated phenyl rings (e.g., N-(4-(octyloxy)phenyl)-2-(1H-indol-3-yl)acetamide, ):
- 3-Hydroxyphenyl vs. 4-Nitrophenyl (): 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1): The nitro group (-NO₂) is strongly electron-withdrawing, while the hydroxyl group (-OH) in the target compound offers hydrogen-bond donor capacity. Implications: The hydroxyl group may improve solubility but reduce metabolic stability compared to nitro-substituted analogs .
Antioxidant Activity Comparisons
- N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides (): Compounds with halogens at meta/para positions (e.g., 3j, 3a, 3k) exhibit superior DPPH and FRAP antioxidant activity due to resonance stabilization of radicals. Target compound: The 3-hydroxyphenyl group may act as a radical scavenger, but its efficacy relative to halogenated analogs remains unstudied .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide is a synthetic compound featuring an indole core substituted with an acetyl group and a hydroxyphenylacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy, anti-inflammatory effects, and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-acetylindol-1-yl)-N-(3-hydroxyphenyl)acetamide |
| Molecular Weight | 304.33 g/mol |
| CAS Number | 1190284-63-9 |
| Synonyms | STK937287, AKOS005666890 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone.
- Acetylation : The indole core undergoes acetylation using acetic anhydride or acetyl chloride.
- Amide Formation : The acetylated indole is then reacted with 3-hydroxyphenylacetic acid in the presence of a coupling agent such as EDCI to yield the final product.
Anticancer Activity
Research indicates that compounds containing indole structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated notable cytotoxicity against HCT116 colon cancer cells with an IC50 value of approximately 5 μM, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, which are key mediators in inflammatory responses. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes : The indole core can bind to various enzymes and receptors, influencing their activity.
- Modulation of Gene Expression : It may affect gene expression related to cell proliferation and inflammation through nuclear factor kappa B (NF-kB) pathways .
Data Table: Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 5.0 | |
| Anti-inflammatory | Macrophages | Not specified | |
| Enzyme Inhibition | Various Enzymes | Not specified |
Case Studies
Several studies have focused on the biological activities of indole derivatives similar to this compound:
- Case Study on Anticancer Properties : A study demonstrated that indole derivatives could induce apoptosis in cancer cells through caspase activation pathways.
- Case Study on Anti-inflammatory Effects : Research highlighted that specific indole compounds could significantly reduce inflammation markers in animal models of arthritis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-acetyl-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions between indole derivatives (e.g., 1H-indole carbaldehyde oxime) and chloroacetamide intermediates. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent selection (e.g., DMF or acetonitrile), and catalyst use (e.g., triethylamine). Post-synthesis purification via column chromatography or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups.
- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), acetyl groups (δ ~2.5 ppm), and hydroxyl protons (δ ~5.5 ppm with exchange broadening).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks). Elemental analysis ensures stoichiometric accuracy .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological testing?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. Acceptable purity thresholds are ≥95% for in vitro assays. For impurity profiling, ensure no extraneous peaks exceed 0.1% area under the curve (AUC) as per ICH guidelines .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in antioxidant activity data for this compound across different assays (e.g., DPPH vs. FRAP)?
- Methodological Answer :
- DPPH Assay : Measures radical scavenging via electron transfer (ET); sensitive to solvent polarity and pH.
- FRAP Assay : Quantifies Fe³+ reduction, reflecting proton-coupled ET.
Discrepancies arise from mechanistic differences. Cross-validate using a third method (e.g., ABTS assay) and standardize reaction conditions (pH, incubation time) to reconcile results .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to enhance antioxidant activity, as seen in analogues with Cl or F substituents .
- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., Keap1-Nrf2 pathway proteins) and prioritize synthetic targets .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties, and how can metabolic stability be improved?
- Methodological Answer :
- In Vitro : Liver microsomal assays (human/rodent) to assess CYP450-mediated metabolism.
- In Vivo : Rodent models for bioavailability and half-life studies.
- Stability Enhancement : Introduce methyl or methoxy groups to block metabolic hotspots (e.g., para-hydroxylation) .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating oxidative stress pathways?
- Methodological Answer :
- Gene Expression Profiling : Use qRT-PCR or RNA-seq to measure Nrf2, HO-1, and SOD1 levels in treated cells.
- Protein Interaction Studies : Co-immunoprecipitation (Co-IP) to verify binding to Keap1 or other redox regulators.
- Knockout Models : CRISPR/Cas9-mediated Nrf2 knockout cells to confirm target specificity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data from antioxidant assays, and how should outliers be handled?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values. Outliers (>2 SD from mean) should be excluded only if technical errors (e.g., pipetting) are confirmed. Triplicate biological replicates ensure robustness .
Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Nanoparticle Encapsulation : Liposomal or PLGA nanoparticles to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
